2-(2,3,4-Trimethoxyphenyl)propanoate
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Overview
Description
2-(2,3,4-Trimethoxyphenyl)propanoate is an organic compound characterized by the presence of a trimethoxyphenyl group attached to a propanoate moiety. This compound is known for its diverse bioactivity and is used in various scientific research applications, particularly in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4-Trimethoxyphenyl)propanoate typically involves the esterification of 2-(2,3,4-trimethoxyphenyl)propanoic acid with an alcohol, such as methanol or ethanol, in the presence of an acid catalyst like sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction parameters and higher yields .
Chemical Reactions Analysis
Types of Reactions
2-(2,3,4-Trimethoxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols.
Substitution: Produces substituted aromatic compounds.
Scientific Research Applications
2-(2,3,4-Trimethoxyphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(2,3,4-Trimethoxyphenyl)propanoate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR).
Pathways Involved: It affects pathways related to cell division, stress response, and redox balance, leading to its diverse bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4,5-Trimethoxyphenyl)propanoate
- 2-(2,4,5-Trimethoxyphenyl)propanoate
- 2-(2,3,4-Trimethoxyphenyl)acrylonitrile
Uniqueness
2-(2,3,4-Trimethoxyphenyl)propanoate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This compound has shown superior activity in certain biological assays compared to its analogs .
Properties
CAS No. |
22480-88-2 |
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Molecular Formula |
C12H15O5- |
Molecular Weight |
239.24 g/mol |
IUPAC Name |
2-(2,3,4-trimethoxyphenyl)propanoate |
InChI |
InChI=1S/C12H16O5/c1-7(12(13)14)8-5-6-9(15-2)11(17-4)10(8)16-3/h5-7H,1-4H3,(H,13,14)/p-1 |
InChI Key |
YAURVMGBGYEPTE-UHFFFAOYSA-M |
Canonical SMILES |
CC(C1=C(C(=C(C=C1)OC)OC)OC)C(=O)[O-] |
Origin of Product |
United States |
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